

An In-Depth Technical Guide to the Chemical Properties of Boc-Trp-OH

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Compound of Interest

Compound Name: *Boc-Trp-OH*

Cat. No.: *B558201*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -(tert-Butoxycarbonyl)-L-tryptophan, commonly abbreviated as **Boc-Trp-OH**, is a pivotal derivative of the essential amino acid L-tryptophan. Its significance in the realms of medicinal chemistry, drug discovery, and peptide synthesis is paramount. The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the α -amino functionality allows for the controlled and sequential formation of peptide bonds, a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase methodologies. This guide provides a comprehensive overview of the chemical properties of **Boc-Trp-OH**, detailed experimental protocols, and relevant biological pathway context to support its effective utilization in research and development.

Chemical and Physical Properties

Boc-Trp-OH is a white to off-white crystalline powder. The presence of the bulky, hydrophobic Boc group and the aromatic indole side chain of tryptophan significantly influences its physical and chemical characteristics.

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₁₆ H ₂₀ N ₂ O ₄	[1][2]
Molecular Weight	304.34 g/mol	[1][3]
Melting Point	136 °C (decomposes)	[3]
Optical Rotation [α] _{20/D}	-20 \pm 1° (c = 1% in DMF)	[3]
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), methanol, chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water.	[4]
pKa	~4.00 (Predicted)	[4]
Appearance	White to off-white powder	[4]

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and quality control of **Boc-Trp-OH**. While a comprehensive, unified dataset is not readily available in public literature, the following represents expected characteristic signals based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

Expected chemical shifts (δ) in CDCl₃:

- ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
- ~3.2-3.4 ppm (m, 2H): β -protons of the tryptophan side chain.
- ~4.5-4.8 ppm (m, 1H): α -proton of the tryptophan backbone.
- ~5.2-5.5 ppm (d, 1H): Amide proton (NH) of the Boc group.

- ~7.0-7.7 ppm (m, 5H): Aromatic protons of the indole ring.
- ~8.1 ppm (s, 1H): Indole NH proton.
- ~10.0-12.0 ppm (br s, 1H): Carboxylic acid proton.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)

Expected chemical shifts (δ) in DMSO- d_6 :

- ~28.5 ppm: Carbon atoms of the methyl groups of the Boc protecting group.
- ~54.0 ppm: α -carbon of the tryptophan backbone.
- ~80.0 ppm: Quaternary carbon of the Boc protecting group.
- ~110-136 ppm: Carbon atoms of the indole ring.
- ~155-156 ppm: Carbonyl carbon of the Boc protecting group.
- ~170-172 ppm: Carbonyl carbon of the carboxylic acid.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Characteristic vibrational frequencies (cm^{-1}) from a KBr pellet:

- ~3400 cm^{-1} : N-H stretching of the indole ring.
- ~3300 cm^{-1} : N-H stretching of the carbamate.
- ~2500-3300 cm^{-1} (broad): O-H stretching of the carboxylic acid.
- ~1710 cm^{-1} : C=O stretching of the carboxylic acid.
- ~1690 cm^{-1} : C=O stretching of the carbamate (Boc group).
- ~1450-1600 cm^{-1} : Aromatic C=C stretching of the indole ring.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, **Boc-Trp-OH** is expected to show a prominent ion corresponding to the protonated molecule $[M+H]^+$ at m/z 305.15. Fragmentation patterns under collision-induced dissociation (CID) would likely involve the loss of the Boc group or parts of it. Common fragments include the loss of isobutylene (56 Da) to give an ion at m/z 249.1, and the subsequent loss of CO_2 (44 Da) to yield the tryptophanyl cation at m/z 205.1.^{[5][6]}

Experimental Protocols

Synthesis of Boc-Trp-OH

This protocol describes the synthesis of **Boc-Trp-OH** from L-tryptophan and di-tert-butyl dicarbonate (Boc_2O).^[7]

Materials:

- L-Tryptophan
- Di-tert-butyl dicarbonate (Boc_2O)
- Dioxane
- 1 M Sodium Hydroxide (NaOH) solution
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve L-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.
- Add 1 M NaOH solution to the mixture to adjust the pH to ~9-10.
- Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

- Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, adjust the pH of the mixture to ~2-3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

- Crude **Boc-Trp-OH**
- Ethyl acetate
- Hexane

Procedure:

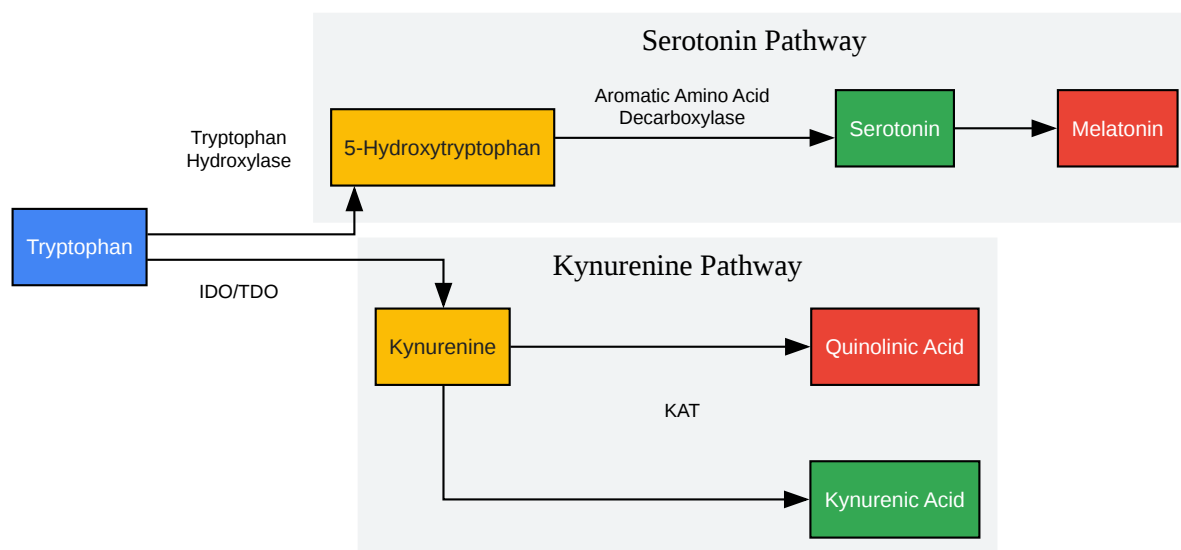
- Dissolve the crude **Boc-Trp-OH** in a minimal amount of hot ethyl acetate.
- Slowly add hexane to the hot solution until turbidity is observed.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
- Collect the crystalline solid by vacuum filtration.
- Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
- Dry the crystals under vacuum to yield pure **Boc-Trp-OH**.

Role in Biological Pathways and Experimental Workflows

While **Boc-Trp-OH** itself is a synthetic molecule and not directly involved in natural signaling pathways, its core structure, L-tryptophan, is a crucial precursor to several bioactive molecules. Understanding these pathways provides context for the design of tryptophan-containing peptides and peptidomimetics.

Major Metabolic Pathways of Tryptophan

Tryptophan is metabolized through two primary pathways: the serotonin pathway and the kynurenine pathway.

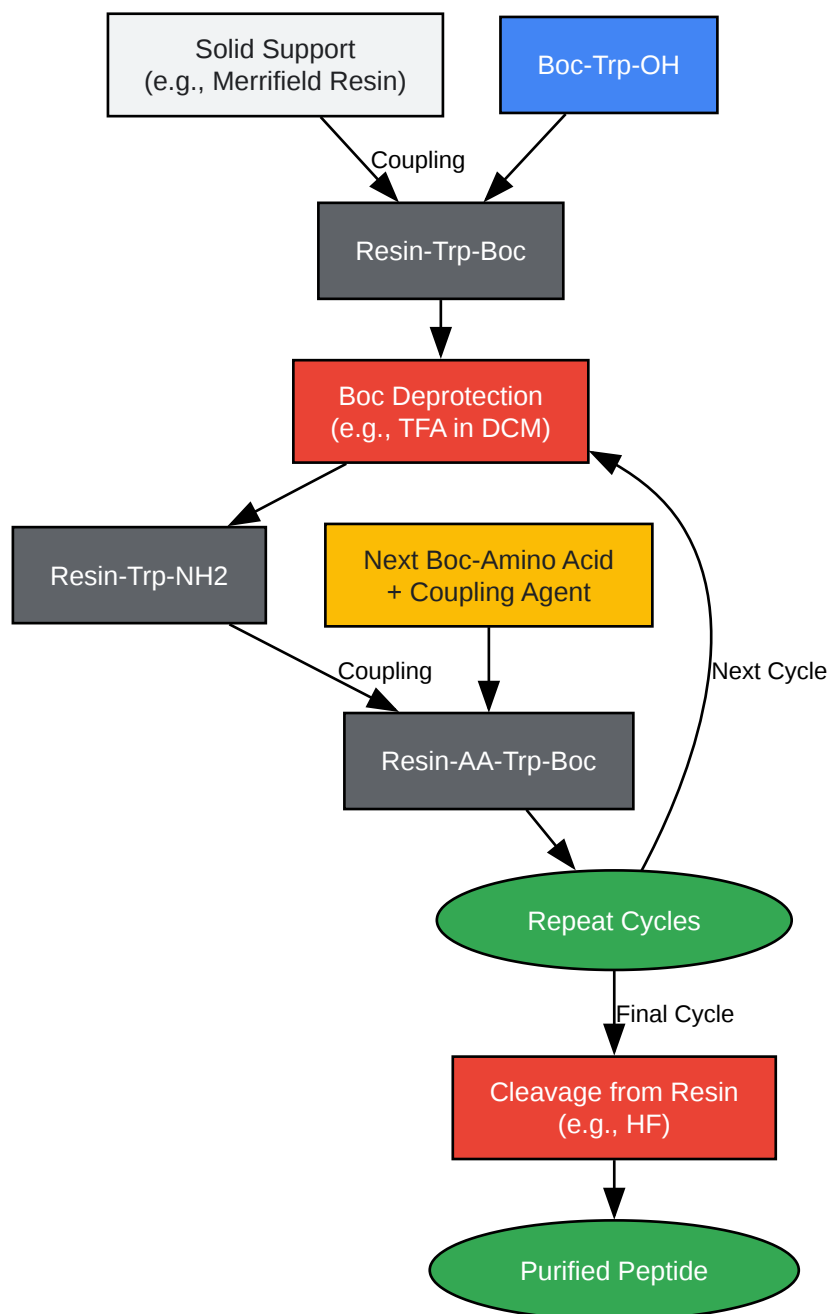


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Tryptophan's major metabolic pathways.

Workflow for Boc-Trp-OH in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Boc-Trp-OH** is in SPPS. The Boc group serves as a temporary protecting group for the α -amino group, which is removed at each cycle to allow for the addition of the next amino acid.



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Boc-Trp-OH in a typical SPPS cycle.

Conclusion

Boc-Trp-OH is an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic development. A thorough understanding of its chemical properties, handling, and application in synthetic workflows is essential for its successful implementation. This guide provides a foundational understanding for researchers and professionals working with this critical building block.

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